molecular formula C9H8N2O2 B1346341 4-(Cyanomethylamino)benzoic acid CAS No. 6275-82-7

4-(Cyanomethylamino)benzoic acid

Cat. No. B1346341
CAS RN: 6275-82-7
M. Wt: 176.17 g/mol
InChI Key: BYJDWVPJZIZFCW-UHFFFAOYSA-N
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Description

4-(Cyanomethylamino)benzoic acid is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 .


Molecular Structure Analysis

The InChI code for 4-(Cyanomethylamino)benzoic acid is 1S/C9H8N2O2/c10-5-6-11-8-3-1-7(2-4-8)9(12)13/h1-4,11H,6H2,(H,12,13) and the InChI key is BYJDWVPJZIZFCW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(Cyanomethylamino)benzoic acid is stored at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Corrosion Inhibitors

  • Scientific Field : Material Science
  • Application Summary : Benzoic acid derivatives have been studied as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium . The inhibition efficiency of these inhibitors increased with the increase in concentration .
  • Methods of Application : The evaluation of these inhibitors was done using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
  • Results : The results obtained from the different experimental techniques were consistent and showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .

Synthesis of Benzamide Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Benzoic acids and amines can be condensed to prepare benzamide derivatives . This reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
  • Methods of Application : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
  • Results : The method provided a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

Safety And Hazards

4-(Cyanomethylamino)benzoic acid can cause skin irritation, serious eye damage, and damage to organs (lungs) through prolonged or repeated exposure if inhaled .

properties

IUPAC Name

4-(cyanomethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-6-11-8-3-1-7(2-4-8)9(12)13/h1-4,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJDWVPJZIZFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284188
Record name 4-(cyanomethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyanomethylamino)benzoic acid

CAS RN

6275-82-7
Record name NSC36168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(cyanomethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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